Physicochemical Differentiation: logP and logD Comparison with the 3-Fluoro Analog
The target compound exhibits a logP/logD of 2.5551, compared to 2.6937 for the direct analog [4-(3-fluorobenzene-1-sulfonyl)quinolin-3-yl](thiomorpholin-4-yl)methanone (ChemDiv E581-2239), both measured at pH 7.4 . This 0.1386 log unit difference represents a meaningful shift in lipophilicity that can influence membrane permeability and non-specific binding in cellular assays.
| Evidence Dimension | Calculated logP/logD at pH 7.4 |
|---|---|
| Target Compound Data | 2.5551 |
| Comparator Or Baseline | 3-fluoro analog (E581-2239): 2.6937 |
| Quantified Difference | Δ = 0.1386 (target less lipophilic by ~0.14 log units) |
| Conditions | ChemDiv in silico calculation, pH 7.4, ACHIRAL descriptor set |
Why This Matters
In hit-to-lead optimization, controlling lipophilicity is crucial for balancing solubility and target engagement; a logD difference of 0.14 can significantly affect assay outcomes, making this compound a distinct candidate from its fluoro analog for users seeking lower lipophilicity profiles.
